lithium(1+) 2-(3-cyanophenyl)-2,2-difluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) 2-(3-cyanophenyl)-2,2-difluoroacetate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a lithium ion coordinated with a 2-(3-cyanophenyl)-2,2-difluoroacetate anion, which includes a cyanophenyl group and two fluorine atoms attached to an acetate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 2-(3-cyanophenyl)-2,2-difluoroacetate typically involves the reaction of 3-cyanophenylboronic acid with difluoroacetic acid in the presence of a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Continuous flow reactors and monolithic palladium reactors can be employed to enhance the efficiency and yield of the reaction . These methods allow for better heat and mass transfer, increased controllability, and safety compared to traditional batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+) 2-(3-cyanophenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the compound’s structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluorinated aromatic compounds, while reduction can produce partially or fully reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Lithium(1+) 2-(3-cyanophenyl)-2,2-difluoroacetate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Wirkmechanismus
The mechanism of action of lithium(1+) 2-(3-cyanophenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The compound’s fluorine atoms and cyanophenyl group play a crucial role in its reactivity and binding affinity. The pathways involved may include the modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium 2,2,2-trifluoroacetate: Similar in structure but with three fluorine atoms instead of two.
Sodium 2-(3-cyanophenyl)-2,2-difluoroacetate: Similar anion but with a sodium ion instead of lithium.
Potassium 2-(3-cyanophenyl)-2,2-difluoroacetate: Similar anion but with a potassium ion instead of lithium.
Uniqueness
Lithium(1+) 2-(3-cyanophenyl)-2,2-difluoroacetate is unique due to the presence of both a cyanophenyl group and two fluorine atoms, which impart distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
2680540-61-6 |
---|---|
Molekularformel |
C9H4F2LiNO2 |
Molekulargewicht |
203.1 g/mol |
IUPAC-Name |
lithium;2-(3-cyanophenyl)-2,2-difluoroacetate |
InChI |
InChI=1S/C9H5F2NO2.Li/c10-9(11,8(13)14)7-3-1-2-6(4-7)5-12;/h1-4H,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
YSZUCJQZKPZDDO-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1=CC(=CC(=C1)C(C(=O)[O-])(F)F)C#N |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.